Allyl valerate
Overview
Description
Allyl valerate, also known as prop-2-enyl pentanoate, is an ester formed from the reaction of allyl alcohol and valeric acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C8H14O2, and it has a molar mass of 142.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl valerate can be synthesized through the esterification of allyl alcohol with valeric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of allyl alcohol and valeric acid in the presence of an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester product is then purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products, including aldehydes and carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of valeric acid and allyl aldehyde.
Reduction: Formation of allyl alcohol and valeric alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Allyl valerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Mechanism of Action
The mechanism of action of allyl valerate involves its hydrolysis in the presence of water or enzymes to yield allyl alcohol and valeric acid. These hydrolysis products can then participate in various biochemical pathways. Allyl alcohol can undergo further oxidation to form acrolein, which is a reactive compound that can interact with cellular components. Valeric acid can be metabolized through fatty acid oxidation pathways .
Comparison with Similar Compounds
Ethyl valerate: An ester formed from ethanol and valeric acid, used in flavors and fragrances.
Pentyl valerate: An ester formed from pentanol and valeric acid, also used in the flavor and fragrance industry.
Methyl valerate: An ester formed from methanol and valeric acid, used as a flavoring agent.
Comparison: Allyl valerate is unique due to its allyl group, which imparts distinct reactivity compared to other esters. The presence of the allyl group allows for additional reactions, such as polymerization and allylic substitution, which are not possible with other esters like ethyl valerate or pentyl valerate .
Properties
IUPAC Name |
prop-2-enyl pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-8(9)10-7-4-2/h4H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXVVREDGESBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212577 | |
Record name | Allyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
164.00 to 165.00 °C. @ 760.00 mm Hg | |
Record name | Allyl valerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6321-45-5 | |
Record name | 2-Propen-1-yl pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6321-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6321-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Allyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZV641464H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allyl valerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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